molecular formula C15H22N2O3S B7694700 5-(cyclopentylsulfamoyl)-N-ethyl-2-methylbenzamide

5-(cyclopentylsulfamoyl)-N-ethyl-2-methylbenzamide

Cat. No.: B7694700
M. Wt: 310.4 g/mol
InChI Key: HIHHWNCFCNTEJM-UHFFFAOYSA-N
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Description

5-(cyclopentylsulfamoyl)-N-ethyl-2-methylbenzamide is an organic compound with a complex structure that includes a benzamide core substituted with a cyclopentylsulfamoyl group and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(cyclopentylsulfamoyl)-N-ethyl-2-methylbenzamide typically involves multiple steps, starting with the preparation of the benzamide core. The cyclopentylsulfamoyl group is introduced through a sulfonation reaction, followed by the addition of the ethyl group via an alkylation reaction. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

5-(cyclopentylsulfamoyl)-N-ethyl-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzamide core, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions often require specific conditions such as controlled temperature, pressure, and pH. Solvents like dichloromethane, ethanol, and water are commonly used depending on the reaction type.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

5-(cyclopentylsulfamoyl)-N-ethyl-2-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(cyclopentylsulfamoyl)-N-ethyl-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 5-(cyclopentylsulfamoyl)-N-methyl-2-methylbenzamide
  • 5-(cyclopentylsulfamoyl)-N-ethyl-3-methylbenzamide
  • 5-(cyclohexylsulfamoyl)-N-ethyl-2-methylbenzamide

Uniqueness

5-(cyclopentylsulfamoyl)-N-ethyl-2-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(cyclopentylsulfamoyl)-N-ethyl-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-3-16-15(18)14-10-13(9-8-11(14)2)21(19,20)17-12-6-4-5-7-12/h8-10,12,17H,3-7H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIHHWNCFCNTEJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC2CCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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